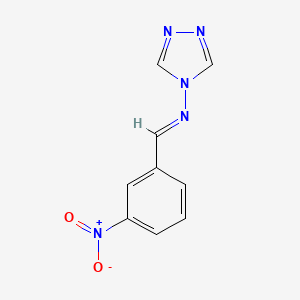
4-(3-Nitrobenzylideneamino)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that features a nitrophenyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Nitrophenyl Group: This step often involves nitration of a phenyl ring followed by coupling with the triazole moiety.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and cyclization reactions, often optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: can be compared with other nitrophenyl-triazole derivatives.
(E)-1-(4-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Similar structure but with the nitro group in a different position.
(E)-1-(3-AMINOPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group and the triazole ring in (E)-1-(3-NITROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may confer specific chemical properties and biological activities that are distinct from other similar compounds.
Propiedades
Número CAS |
32787-80-7 |
|---|---|
Fórmula molecular |
C9H7N5O2 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
(E)-1-(3-nitrophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H7N5O2/c15-14(16)9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7H/b12-5+ |
Clave InChI |
FAUGLCGCOYUPKR-LFYBBSHMSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |
Solubilidad |
>32.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11665070.png)
![2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11665072.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665078.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665085.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanohydrazide](/img/structure/B11665087.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11665093.png)
![(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11665101.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665104.png)
![2-bromo-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11665109.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11665130.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)
![3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665144.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11665149.png)
